molecular formula C14H21N B13232455 3-(3,5-Dimethylcyclohexyl)aniline

3-(3,5-Dimethylcyclohexyl)aniline

Cat. No.: B13232455
M. Wt: 203.32 g/mol
InChI Key: RRTVZKKSMHTBJL-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylcyclohexyl)aniline is an aromatic amine featuring a cyclohexyl substituent with methyl groups at the 3- and 5-positions, attached to the aniline ring. The cyclohexyl group likely enhances steric bulk and lipophilicity compared to simpler alkyl or halogenated anilines, influencing solubility, reactivity, and biological activity .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(3,5-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-5,9-11,13H,6-8,15H2,1-2H3

InChI Key

RRTVZKKSMHTBJL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)C2=CC(=CC=C2)N)C

Origin of Product

United States

Preparation Methods

Catalytic Dehydrogenation of 3,5-Dimethylcyclohexenone Oxime

One established method involves catalytic dehydrogenation of 3,5-dimethylcyclohexenone oxime in the gas phase using noble metal catalysts supported on carriers such as carbon, silica (SiO₂), alumina (Al₂O₃), or zeolites. The noble metals typically include palladium or platinum in concentrations ranging from 0.05 to 10 wt% relative to the carrier, with preferred ranges around 0.3 to 2.5 wt%.

  • The oxime is passed over the catalyst at elevated temperatures, facilitating its conversion to 3,5-dimethylaniline.
  • This process avoids the use of aromatic precursors and is independent of symmetrically substituted m-xylenol, which is traditionally used but is less pure and derived from coal tar.
  • The reaction conditions are optimized to minimize by-products and environmental impact, although some formation of alkali metal salts may occur if saponification steps are involved in alternative routes.

This method is noted for its industrial relevance in dye intermediate production and offers a cleaner, more direct route to the aniline derivative.

Catalytic Dehydrogenation of 3,5-Dimethyl-2-cyclohexenonazine

Another method uses 3,5-dimethyl-2-cyclohexenonazine as a precursor, which is heated in an inert solvent with a supported noble metal catalyst (e.g., palladium on UM 45 support) at temperatures between 150 °C and 350 °C and pressures from 0.001 to 100 bar.

  • The azine is dissolved in ethers containing aliphatic radicals and added dropwise to the heated catalyst suspension.
  • The process yields 3,5-dimethylaniline free of isomers, a significant advantage over other methods.
  • The catalyst loading ranges from 0.1 to 40% by weight relative to the solvent, with 1 to 30% preferred.
  • Stirring or boiling ensures thorough mixing and optimal catalytic activity.
  • The reaction typically proceeds for about 8 hours, with yields reaching approximately 90.9% of theoretical.
  • By-products such as di- and triarylamines and carbazoles form gradually but remain in the residue after distillation, allowing for product purification.

This method uses simple aliphatic building blocks, such as acetoacetic ester and acetaldehyde, to prepare the azine precursor, enhancing the synthetic accessibility.

Comparative Data Table of Preparation Methods

Method Key Reagents/Precursors Catalyst & Support Conditions Yield (%) Advantages Disadvantages
Catalytic dehydrogenation of oxime 3,5-Dimethylcyclohexenone oxime Noble metals (Pd, Pt) on carbon, SiO₂, Al₂O₃ Gas phase, elevated temp, gas flow Not specified Avoids aromatic precursors, cleaner process Requires gas-phase setup
Catalytic dehydrogenation of cyclohexenonazine 3,5-Dimethyl-2-cyclohexenonazine Pd-supported catalyst (UM 45) 150–350 °C, 0.001–100 bar, inert solvent ~90.9% High purity product, no isomers Catalyst deactivation over time
Reductive amination (general aniline alkylation) Aniline derivatives + aldehydes Pd/C with ammonium formate Room temp, 2-propanol/water solvent High (up to 75% monoalkylation) Mild conditions, efficient N-alkylation Not direct for cyclohexyl aniline synthesis

Process Considerations and Catalyst Management

  • Catalyst activity decreases over time due to by-product formation; regeneration or replacement is necessary.
  • Thorough stirring or boiling is essential to maintain homogeneous reaction conditions and maximize catalyst efficiency.
  • Purification involves distillation and treatment of residues with activated charcoal to remove impurities.
  • Pressure and temperature control are critical to avoid side reactions and ensure high selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Zinc, tin, iron, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent effects on key properties of 3-(3,5-Dimethylcyclohexyl)aniline and related compounds:

Compound Name Molecular Formula Substituents on Aniline Ring Key Functional Groups Applications/Use Cases Reference
This compound Not provided¹ 3,5-Dimethylcyclohexyl Amine, Cyclohexyl Hypothetical: Agrochemical intermediates, pharmaceutical synthesis
3,5-Dichloroaniline C₆H₅Cl₂N 3,5-Chloro Amine, Halogen Agrochemical intermediates (herbicides, pesticides)
3,5-Bis(trifluoromethyl)aniline C₈H₅F₆N 3,5-Trifluoromethyl Amine, Fluorinated alkyl Catalysis (transient directing group in cross-coupling reactions)
2,6-Dichloro-3,5-dimethoxyaniline C₈H₉Cl₂NO₂ 2,6-Chloro; 3,5-Methoxy Amine, Halogen, Ether Intermediate in fine chemicals
3,3,5-Trimethylcyclohexanol C₉H₁₈O 3,3,5-Trimethylcyclohexyl Alcohol, Cyclohexyl Flavor/fragrance industries

Physicochemical Properties

  • Lipophilicity and Solubility: The 3,5-dimethylcyclohexyl group in the target compound likely increases hydrophobicity compared to halogenated analogs like 3,5-dichloroaniline (logP ~2.5–3.0) . This property may enhance membrane permeability in biological systems but reduce aqueous solubility. Fluorinated analogs (e.g., 3,5-bis(trifluoromethyl)aniline) exhibit even higher lipophilicity (logP ~4.0) due to fluorine’s electron-withdrawing effects, making them suitable for organocatalysis .
  • Thermal Stability: Cyclohexyl-containing compounds (e.g., 3,3,5-trimethylcyclohexanol) show moderate thermal stability (boiling point ~200–250°C) , suggesting similar behavior for this compound.

Biological Activity

3-(3,5-Dimethylcyclohexyl)aniline is an organic compound with significant potential in various biological applications. It is characterized by its unique structural features, which include a dimethylcyclohexyl group attached to an aniline moiety. This compound is being investigated for its biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₄H₂₁N
  • Molecular Weight : 203.32 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1CC(CC(C1)C2=CC(=CC=C2)N)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to the modulation of various biological pathways:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis or blocking cell cycle progression.

Antimicrobial Studies

A study conducted on various aniline derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
64Escherichia coli
16Pseudomonas aeruginosa

These results indicate that the compound has potential as a lead structure for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), the compound was found to reduce cell viability significantly at concentrations above 10 µM.

  • Cell Viability Assay Results :
Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The reduction in cell viability suggests that the compound may induce cytotoxic effects in cancer cells.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

  • Acute Toxicity : In animal models, acute toxicity studies indicated a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg body weight.
  • Skin Sensitization : The compound was found to be a skin sensitizer in Local Lymph Node Assays (EC3 value = 22%).

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